allo-Ile-isoindoline HCl
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TC-E 5007 involves the formation of the isoindoline ring and the subsequent attachment of the amino and methyl groups. The key steps include:
Formation of Isoindoline Ring: The isoindoline ring is synthesized through a cyclization reaction involving a suitable precursor.
Attachment of Amino and Methyl Groups: The amino and methyl groups are introduced through a series of substitution reactions, followed by purification to achieve high purity (≥98%).
Industrial Production Methods
While specific industrial production methods for TC-E 5007 are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
TC-E 5007 primarily undergoes substitution reactions due to the presence of reactive functional groups. The compound is known to form stable complexes with its target enzymes, DPP-8 and DPP-9 .
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions of TC-E 5007 include organic solvents, acids, and bases.
Major Products Formed
The major products formed from the reactions involving TC-E 5007 are its complexes with DPP-8 and DPP-9. These complexes are stable and exhibit significant biological activity .
Scientific Research Applications
Mechanism of Action
TC-E 5007 exerts its effects by irreversibly inhibiting the activity of DPP-8 and DPP-9 enzymes . The compound binds to the active site of these enzymes, forming a stable complex that prevents the enzymes from interacting with their natural substrates. This inhibition leads to alterations in cellular signaling pathways regulated by DPP-8 and DPP-9, ultimately affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Saxagliptin: Another inhibitor of dipeptidyl peptidase enzymes, but with a different selectivity profile.
Sitagliptin: Inhibits dipeptidyl peptidase 4 (DPP-4) but does not significantly affect DPP-8 and DPP-9.
Uniqueness of TC-E 5007
TC-E 5007 is unique in its high selectivity for DPP-8 and DPP-9 over other dipeptidyl peptidases such as DPP-4 . This selectivity makes it a valuable tool for studying the specific roles of DPP-8 and DPP-9 in various biological processes and for developing targeted therapeutic agents .
Properties
IUPAC Name |
(2S,3R)-2-amino-1-(1,3-dihydroisoindol-2-yl)-3-methylpentan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-3-10(2)13(15)14(17)16-8-11-6-4-5-7-12(11)9-16;/h4-7,10,13H,3,8-9,15H2,1-2H3;1H/t10-,13+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUCMHGVDQUBMQ-HTKOBJQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CC2=CC=CC=C2C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)N1CC2=CC=CC=C2C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1883545-48-9 | |
Record name | 1-Pentanone, 2-amino-1-(1,3-dihydro-2H-isoindol-2-yl)-3-methyl-, hydrochloride (1:1), (2S,3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1883545-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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